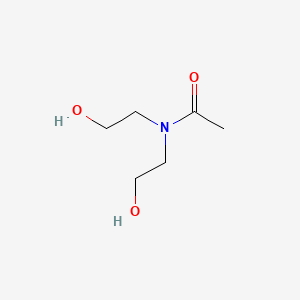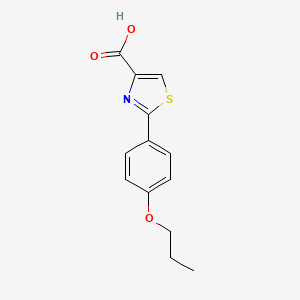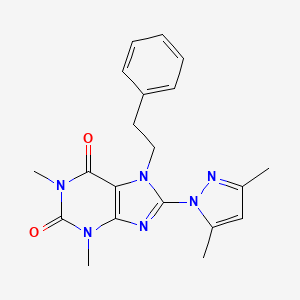![molecular formula C20H17ClO2S B2726025 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 251307-41-2](/img/structure/B2726025.png)
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, often referred to as "2-CPSE" is an organic compound that is widely used in scientific research. It is a versatile compound, used in a variety of applications, and has been studied extensively.
Aplicaciones Científicas De Investigación
Renewable Energy Source Potential
Research indicates that substances like 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol could be explored for their efficiency in bioconversion processes aimed at producing ethanol, a renewable energy source. The study by Swati et al. (2013) delves into how lignocellulosic materials, potentially including compounds with similar structural characteristics, can be converted into ethanol through processes like hydrolysis, saccharification, and fermentation. This aligns with the global push towards utilizing renewable resources for energy production, showcasing the compound's relevance in sustainable energy research (Swati, Haldar, Ganguly, & Chatterjee, 2013).
Environmental Impact and Toxicity
The environmental implications of chlorophenyl compounds, closely related to the chemical structure of this compound, have been a subject of extensive review. Krijgsheld & Gen (1986) evaluated the effects of chlorophenols on aquatic environments, providing insights into the moderate toxicity these compounds may exhibit towards mammalian and aquatic life. This research underscores the importance of understanding the environmental footprint of such chemicals, especially their persistence and bioaccumulation potential, which are critical factors in assessing their safety for widespread use (Krijgsheld & Gen, 1986).
Solvent Applications and Chemical Interactions
A study by Kiefer, Noack, & Kirchner (2011) on the hydrogen bonding in mixtures involving dimethyl sulfoxide (DMSO) highlights the importance of understanding the solvent properties and chemical interactions of substances like this compound. The review elaborates on how such compounds, due to their structural features, can interact with cosolvent molecules, affecting their dissolution properties and macroscopic solution behavior. This research is pivotal for industries and scientific fields where the solvent behavior of complex chemicals plays a crucial role in processes or product development (Kiefer, Noack, & Kirchner, 2011).
Occupational Health and Safety
Ruder (2006) provides a comprehensive review of the health effects associated with occupational exposure to chlorinated solvents, offering insights that could be relevant for managing the safe use of this compound in industrial settings. This study emphasizes the need for understanding the toxicological profile, exposure pathways, and potential health risks of chlorinated compounds to ensure worker safety and compliance with environmental health standards (Ruder, 2006).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfinyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLYXXRZYGHQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2725943.png)

![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/no-structure.png)
![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2725946.png)
![N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2725948.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2725950.png)
![1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2725951.png)
![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2725953.png)


![Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2725962.png)
![4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4'-bipiperidine](/img/structure/B2725963.png)
